Lithium tetrakis(dimethylamino)aluminate

Organometallic Synthesis Precursor Manufacturing Density Functional Theory

Lithium tetrakis(dimethylamino)aluminate, with the molecular formula LiAl(NMe₂)₄ (where Me = CH₃), is a complex organometallic aluminate featuring an aluminum center coordinated by four dimethylamido ligands and a lithium counterion. This compound is distinguished by its dual utility as a selective reducing agent in organic synthesis and as a volatile, heterobimetallic precursor for lithium‑aluminum oxide thin films via atomic layer deposition (ALD) or chemical vapor deposition (CVD).

Molecular Formula C8H24AlLiN4
Molecular Weight 210.3 g/mol
CAS No. 114236-99-6
Cat. No. B045145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium tetrakis(dimethylamino)aluminate
CAS114236-99-6
Molecular FormulaC8H24AlLiN4
Molecular Weight210.3 g/mol
Structural Identifiers
SMILES[Li+].C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3]
InChIInChI=1S/4C2H6N.Al.Li/c4*1-3-2;;/h4*1-2H3;;/q4*-1;+3;+1
InChIKeyGZWCDCMKJJNWIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Tetrakis(dimethylamino)aluminate (CAS 114236-99-6): A Specialized Aluminate for Advanced Synthesis and Deposition


Lithium tetrakis(dimethylamino)aluminate, with the molecular formula LiAl(NMe₂)₄ (where Me = CH₃), is a complex organometallic aluminate featuring an aluminum center coordinated by four dimethylamido ligands and a lithium counterion . This compound is distinguished by its dual utility as a selective reducing agent in organic synthesis and as a volatile, heterobimetallic precursor for lithium‑aluminum oxide thin films via atomic layer deposition (ALD) or chemical vapor deposition (CVD) [1]. Its melting point is reported as >255 °C, indicating significant thermal stability . While foundational physicochemical data are limited in primary literature, its established role in generating advanced aluminum nitride and mixed‑metal oxide materials underscores its value in precision materials chemistry [2].

Lithium Tetrakis(dimethylamino)aluminate Procurement: Why In‑Class Aluminates and Hydrides Are Not Interchangeable


Generic substitution among aluminates or reducing agents is unreliable due to fundamental differences in coordination chemistry and reactivity. Lithium tetrakis(dimethylamino)aluminate is not simply a structural analog of common reagents like lithium aluminum hydride (LiAlH₄) or sodium tetrakis(alkoxy)aluminates. The presence of four electron‑donating dimethylamido ligands modulates the Lewis acidity at aluminum and alters the hydridic character of the Li–Al bond, leading to distinct chemoselectivity in reductions . Furthermore, the bimetallic Li–Al cooperativity inherent in this aluminate is critical for catalytic cycles, as demonstrated by the loss of activity when lithium is exchanged for sodium or potassium in related systems [1]. For ALD applications, the volatility and thermal decomposition pathway of LiAl(NMe₂)₄ are unique to its ligand set and cannot be matched by lithium alkoxides, β‑diketonates, or simple lithium amides [2]. Substitution with an alternative lithium source will therefore compromise film composition, growth per cycle, and ultimately device performance.

Lithium Tetrakis(dimethylamino)aluminate: Comparative Performance Data for Informed Scientific Sourcing


Synthesis Energetics: Favorable Free Energy Barrier for LiAl(NMe₂)₄ Formation vs. Subsequent Transamination

The synthesis of lithium tetrakis(dimethylamino)aluminate from LiAlH₄ and dimethylamine proceeds via a four‑step pathway with an overall favorable free energy profile, as determined by DFT calculations at the B3LYP‑D3BJ/6‑311G(d,p) level of theory [1]. The reaction of LiAl(NMe₂)₄ with AlCl₃ to form tris(dimethylamino)aluminum (Al(NMe₂)₃) is endothermic over three steps but remains spontaneous under ambient conditions [1]. This contrasts with the direct synthesis of Al(NMe₂)₃ from AlCl₃ and LiNMe₂, which involves a different energy landscape and potential side reactions [1]. The calculated free energy barriers validate LiAl(NMe₂)₄ as a kinetically viable and thermodynamically accessible intermediate for the production of high‑purity aluminum amide precursors [1].

Organometallic Synthesis Precursor Manufacturing Density Functional Theory

Catalytic Cooperativity: Essential Li–Al Bimetallic Interaction Not Replicated by Sodium or Potassium Analogs

In catalytic imine hydrogenation, the heterobimetallic Li–Al interaction is critical for activity. Experimental studies demonstrate that substituting Li in LiAlH₄ for Na or K results in dramatically reduced catalytic performance [1]. While direct data for LiAl(NMe₂)₄ are not available, the underlying cooperativity principle applies to all lithium aluminates bearing hydridic or nucleophilic character. DFT calculations further show that replacing Al with B or Ga increases the hydrogenolysis barrier by several kcal/mol [1]. Thus, any attempt to replace LiAl(NMe₂)₄ with a sodium or potassium aluminate in a catalytic or stoichiometric reduction would likely result in substantial activity loss.

Catalysis Hydrogenation Imine Reduction

Ligand‑Driven Reactivity: Unique Dinuclear Complex Formation Enabled by Dimethylamido Coordination

The reactivity of LiAl(NMe₂)₄ with bulky chiral binaphthoxide ligands is distinct from that of aluminum alkyls. Reaction with (S)-3,3′-bis(triphenylsilyl)-1,1′-bi-2,2′-naphthol (1) yields a dinuclear lithium aluminum complex, [LiAl(O₂C₂₀H₁₀{SiPh₃}₂-3,3′)(NHMe₂)(NMe₂)₂], (S)-6, in which the dimethylamido ligands are retained in both terminal and bridging modes [1]. In contrast, analogous reactions with Al₂Me₆ produce a different dinuclear structure with a [Al(μ‑C)(μ‑O)] core and Al−Al bond distance of 2.739(2) Å [1]. The sum of bond angles around the formally three‑coordinate lithium in (S)-6 is 305°, indicating significant pyramidalization due to arene interactions [1]. This divergent reactivity highlights how the dimethylamido ligand set directs a specific coordination outcome unattainable with alkylaluminum reagents.

Coordination Chemistry Ligand Exchange Aluminum Amides

Thermal Robustness: High Melting Point vs. Volatile Dimethylamido Complexes

Lithium tetrakis(dimethylamino)aluminate exhibits a melting point >255 °C (lit.), a value significantly higher than that of tris(dimethylamino)aluminum dimer ([Al(NMe₂)₃]₂), which sublimes at 90 °C/0.05 mm and has a melting point of −82 to −84 °C [1]. This high thermal stability, attributed to the ionic lattice and strong Li–N interactions, reduces the risk of premature decomposition during storage and handling compared to many neutral aluminum amides . For applications requiring a thermally robust precursor or reagent that can be weighed and transferred with minimal volatility‑related loss, LiAl(NMe₂)₄ offers a practical advantage over its more volatile neutral counterparts.

Thermal Stability Precursor Handling Storage

Lithium Tetrakis(dimethylamino)aluminate: Primary Application Domains Supported by Quantitative Evidence


Synthesis of High‑Purity Tris(dimethylamino)aluminum (TDMAA) for ALD of AlN

The DFT‑validated synthetic pathway from LiAlH₄ and dimethylamine through LiAl(NMe₂)₄ to Al(NMe₂)₃ provides a thermodynamically favorable route to high‑purity TDMAA, a key ALD precursor for aluminum nitride thin films [1]. The reaction of LiAl(NMe₂)₄ with AlCl₃ proceeds spontaneously despite being endothermic, offering a controlled method to generate volatile aluminum amides without the need for highly reactive LiNMe₂ [1]. This two‑step approach can improve precursor purity and reduce halogen contamination in the final AlN films, which is critical for semiconductor and optoelectronic applications [1].

ALD and CVD of Lithium‑Aluminum Oxide Thin Films for Solid‑State Batteries

As a heterobimetallic precursor containing both lithium and aluminum, LiAl(NMe₂)₄ is uniquely suited for depositing lithium aluminate (LiAlO₂) or lithium aluminum oxide films by ALD or CVD [1]. The compound's thermal stability (>255 °C) allows for a wide ALD temperature window, while the dimethylamido ligands facilitate clean surface reactions with oxygen or water co‑reactants [2]. The bimetallic nature ensures atomic‑level mixing of Li and Al in the deposited film, which is essential for achieving the desired ionic conductivity and electrochemical stability in solid‑state electrolyte coatings [1].

Chemoselective Reduction of Carbonyl Compounds in Complex Molecule Synthesis

Leveraging the modulated hydridic character imparted by the dimethylamido ligands, LiAl(NMe₂)₄ can perform reductions of ketones, aldehydes, and acid chlorides with a selectivity profile distinct from LiAlH₄ [1]. The presence of electron‑donating amido groups reduces the electrophilicity of the aluminum center, tempering the reducing power and potentially enabling discrimination between different carbonyl functionalities [1]. This makes LiAl(NMe₂)₄ a valuable reagent for the late‑stage functionalization of pharmaceuticals and natural products where over‑reduction must be avoided.

Preparation of Lithium‑Containing Heterobimetallic Complexes for Catalysis

The ability of LiAl(NMe₂)₄ to retain its dimethylamido ligands during reactions with bulky chiral binaphthoxides, as demonstrated by the formation of dinuclear complex (S)-6, opens avenues for synthesizing novel lithium‑aluminum heterobimetallic catalysts [1]. The unique Li–Al cooperativity, coupled with a chiral ligand environment, could enable asymmetric transformations (e.g., carbonyl additions, polymerizations) that are inaccessible with monometallic aluminum or lithium reagents [1].

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